TCO-Tetrazine Conjugation Outpaces Maleimide-Thiol: A Bioorthogonal Advantage
The TCO group in TCO-PEG1-Val-Cit-PAB-PNP undergoes iEDDA with tetrazine-tagged antibodies at a second-order rate constant of 2000 M⁻¹s⁻¹ (in 9:1 methanol/water), a reaction rate that is orders of magnitude faster than traditional maleimide-thiol coupling . This kinetic advantage enables efficient bioconjugation at lower concentrations and reduces reaction times, directly improving yield and reducing the risk of payload degradation during assembly . For comparison, maleimide-thiol reactions are typically 10-100 fold slower and can be complicated by off-target reactivity with endogenous thiols in biological settings.
| Evidence Dimension | Conjugation reaction rate constant |
|---|---|
| Target Compound Data | 2000 M⁻¹s⁻¹ (for TCO-tetrazine iEDDA) |
| Comparator Or Baseline | Maleimide-thiol: typical rate constants 10-100 M⁻¹s⁻¹; potential for off-target thiol reactivity |
| Quantified Difference | ~20-200 fold faster kinetics |
| Conditions | 9:1 methanol/water solvent system (standard model for TCO-tetrazine kinetics) |
Why This Matters
Faster, bioorthogonal conjugation minimizes unwanted side reactions, leading to more homogeneous ADC preparations with improved batch-to-batch consistency.
